molecular formula C14H15N5O6S B4875221 N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4875221
M. Wt: 381.37 g/mol
InChI Key: BLYSRPZXBHAHHS-UHFFFAOYSA-N
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Description

N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a morpholinosulfonyl group attached to a phenyl ring, which is further connected to a nitro-substituted pyrazole carboxamide. The unique structure of this compound allows it to participate in various chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitro-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-[4-(morpholinosulfonyl)phenyl]amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include binding to the active site of DHFR, disrupting its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of a nitro-substituted pyrazole and a morpholinosulfonyl phenyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-4-nitro-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O6S/c20-14(13-12(19(21)22)9-15-17-13)16-10-1-3-11(4-2-10)26(23,24)18-5-7-25-8-6-18/h1-4,9H,5-8H2,(H,15,17)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYSRPZXBHAHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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